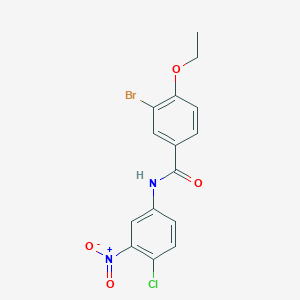
3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide
Descripción general
Descripción
3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, nitro, and ethoxy functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide typically involves multiple steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-chloro-3-nitroaniline.
Bromination: The 4-chloro-3-nitroaniline is then brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the desired position.
Ethoxylation: The brominated product is reacted with ethyl alcohol in the presence of a base such as sodium ethoxide to introduce the ethoxy group.
Amidation: Finally, the ethoxylated compound is reacted with benzoyl chloride in the presence of a base like pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and the employment of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Carboxylated Derivatives: From oxidation of the ethoxy group.
Substituted Benzamides: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of halogenated benzamides on cellular processes. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, dyes, or agrochemicals. Its unique properties could be exploited in the development of new materials or products.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and nitro groups can enhance its binding affinity to certain proteins, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
- 3-bromo-N-(4-chloro-3-nitrophenyl)-4-hydroxybenzamide
- 3-bromo-N-(4-chloro-3-nitrophenyl)-4-aminobenzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-10-4-5-12(17)13(8-10)19(21)22/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTSJQDUQMQWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361905 | |
| Record name | 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6256-06-0 | |
| Record name | 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



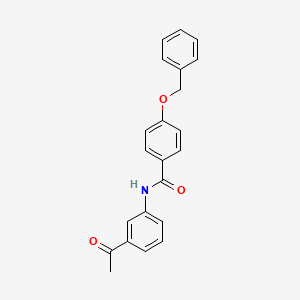
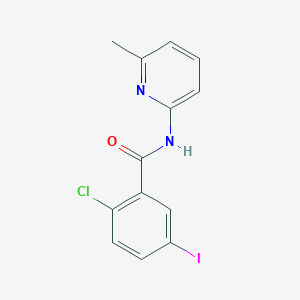
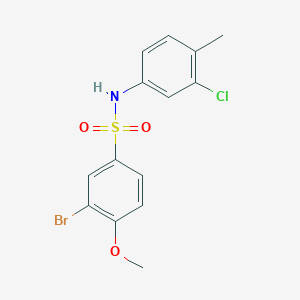
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3693853.png)
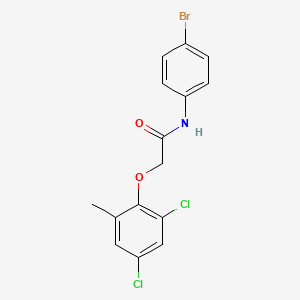
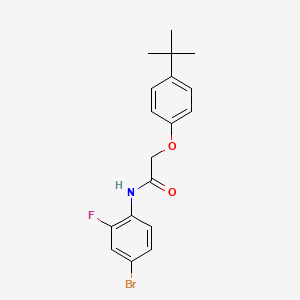
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B3693878.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B3693886.png)
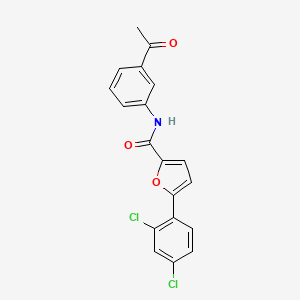
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B3693904.png)
![(5E)-1-(2-fluorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3693910.png)
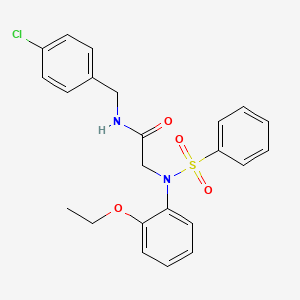
![N-(5-chloro-2-methylphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3693915.png)
